molecular formula C4H5BrO3 B14226459 4-Bromo-5-methyl-1,3-dioxolan-2-one CAS No. 827300-11-8

4-Bromo-5-methyl-1,3-dioxolan-2-one

Cat. No.: B14226459
CAS No.: 827300-11-8
M. Wt: 180.98 g/mol
InChI Key: UCDPSMXXZQJIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C4H5BrO3 It is a derivative of 1,3-dioxolan-2-one, where a bromine atom and a methyl group are substituted at the 4 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-methyl-1,3-dioxolan-2-one can be synthesized through the bromination of 5-methyl-1,3-dioxolan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4-Bromo-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolanone ring structure play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

4-Bromo-5-methyl-1,3-dioxolan-2-one can be compared with other similar compounds, such as:

The presence of both the bromine atom and the methyl group in this compound makes it unique and more versatile in various chemical reactions and applications.

Properties

CAS No.

827300-11-8

Molecular Formula

C4H5BrO3

Molecular Weight

180.98 g/mol

IUPAC Name

4-bromo-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H5BrO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3

InChI Key

UCDPSMXXZQJIAN-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)O1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.